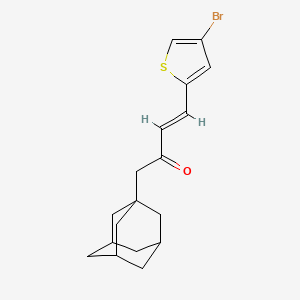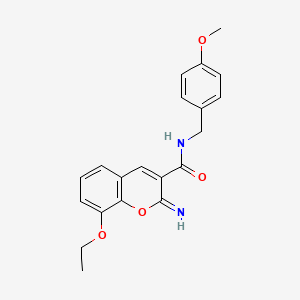
1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one
Overview
Description
1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one, also known as ABR-215062, is a novel synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of adamantyl-substituted chalcones, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one involves the inhibition of the activity of the enzyme IKKβ. This enzyme is a key mediator of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer progression. This compound binds to the active site of IKKβ and prevents its activation, leading to the inhibition of NF-κB signaling. This results in the downregulation of pro-inflammatory and pro-cancer genes, leading to the anti-inflammatory and anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to possess potent anti-inflammatory and anti-cancer effects in preclinical studies. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the infiltration of immune cells into inflamed tissues. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, leading to the inhibition of tumor growth. Additionally, this compound has been shown to possess anti-microbial activity against various bacterial and fungal pathogens, suggesting its potential use as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one has several advantages for lab experiments, including its high potency and selectivity for IKKβ inhibition, its well-characterized mechanism of action, and its potential for use in various disease models. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects. These limitations should be taken into consideration when designing experiments using this compound.
Future Directions
There are several potential future directions for research on 1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one. One area of interest is the development of novel formulations or delivery systems to improve its solubility and bioavailability. Another area of interest is the exploration of its potential use in combination with other anti-inflammatory or anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate its potential use in other disease models, such as infectious diseases and autoimmune disorders.
Scientific Research Applications
1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one has been shown to possess potent anti-inflammatory and anti-cancer properties in preclinical studies. It has been demonstrated to inhibit the activity of the enzyme IKKβ, which is a key mediator of inflammation and cancer progression. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to possess anti-microbial activity against various bacterial and fungal pathogens.
Properties
IUPAC Name |
(E)-1-(1-adamantyl)-4-(4-bromothiophen-2-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrOS/c19-15-6-17(21-11-15)2-1-16(20)10-18-7-12-3-13(8-18)5-14(4-12)9-18/h1-2,6,11-14H,3-5,7-10H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSGLYVKONRJLE-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)C=CC4=CC(=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)/C=C/C4=CC(=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-{[(3-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4759232.png)

![N-(4-ethoxyphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4759258.png)
![3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-N-(5-chloro-2-methoxyphenyl)-2-cyanoacrylamide](/img/structure/B4759269.png)
![3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4759273.png)


![1-benzyl-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4759287.png)
![2-(2,5-dimethylphenoxy)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4759303.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4759305.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4759310.png)

![N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4759324.png)
